molecular formula C18H23N3O4S2 B2677625 2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034244-61-4

2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2677625
M. Wt: 409.52
InChI Key: RNILNWPXJXHMSX-UHFFFAOYSA-N
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Description

The compound “2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide” is a type of phenoxy acetamide derivative . Phenoxy acetamides and their derivatives, such as chalcone, indole, and quinoline, have been the subject of recent investigations due to their potential as therapeutic candidates .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . The aim is to design and develop new pharmaceutical compounds that can have a significant impact on the utilization of drugs and their biological effects .

Scientific Research Applications

Pharmacological Activities of Phenoxy Acetamide Derivatives

Scientific Field

This application falls under the field of Medicinal Chemistry .

Application Summary

Phenoxy acetamide and its derivatives have been investigated for their potential as therapeutic candidates . These compounds have been synthesized and studied for their biological effects .

Experimental Procedures

The synthesis of these compounds involves the use of various chemical techniques and computational chemistry applications . The biological effects of these compounds are studied in terms of their molecular interactions .

Results and Outcomes

The results indicated that these compounds have potential pharmacological activities . However, the specific outcomes and quantitative data were not provided in the source .

Antioxidant Activity of Thiazole Derivatives

Scientific Field

This application is in the field of Medicinal Chemistry and Pharmacology .

Application Summary

A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl)-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .

Experimental Procedures

The compounds were synthesized and their antioxidant activity was tested using the hydrogen peroxide scavenging method .

Results and Outcomes

The specific outcomes and quantitative data of this study were not provided in the source .

Anti-Inflammatory and Analgesic Activities of Phenoxy Acetamide Derivatives

Scientific Field

This application is in the field of Pharmacology .

Application Summary

A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and examined for their anti-inflammatory and analgesic activities .

Experimental Procedures

The compounds were synthesized using 1-phenylethylamine and substituted phenols . The synthesized phenoxy compounds were then tested for their anti-inflammatory and analgesic activities .

Results and Outcomes

The results indicated that halogen-containing phenoxy compounds exhibited anti-inflammatory and analgesic activities .

Anticonvulsant and Neurotoxicity Activities of Thiazole Derivatives

Scientific Field

This application is in the field of Neuropharmacology .

Application Summary

A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl)-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and evaluated for their anticonvulsant and neurotoxicity activities .

Experimental Procedures

The compounds were synthesized and their anticonvulsant and neurotoxicity activities were evaluated . The biochemical evaluation of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate was selected for the study .

Future Directions

The future directions for “2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide” could involve the design of new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to find new leads, which may later be translated into new drugs .

properties

IUPAC Name

2-[4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c19-17(22)11-25-14-6-8-15(9-7-14)27(23,24)20-10-18-21-16(12-26-18)13-4-2-1-3-5-13/h6-9,12-13,20H,1-5,10-11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNILNWPXJXHMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide

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